REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:16])C)=[CH:10][CH:9]=1)[CH3:6])(=[O:3])[CH3:2].C(NC(C)CC1C=CC(C(O)=O)=CC=1)(=O)C>>[C:1]([NH:4][CH:5]([CH3:6])[CH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][OH:16])=[CH:12][CH:13]=1)(=[O:3])[CH3:2]
|
Name
|
ester hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C)CC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(CC1=CC=C(C(=O)O)C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared in the following manner
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(CC1=CC=C(CO)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |